3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including hydroxyl, imidazole, methoxybenzoyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxy groups could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the imidazole ring suggests possible applications in the development of antifungal, antibacterial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, in particular, is known to coordinate with metal ions and participate in hydrogen bonding, which could influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-IMIDAZOLE-4-CARBOXALDEHYDE: Shares the imidazole ring but lacks the complex substituents.
3,4,5-TRIMETHOXYBENZOIC ACID: Contains the trimethoxyphenyl group but lacks the imidazole and pyrrol-2-one structures.
4-METHOXYBENZOIC ACID: Contains the methoxybenzoyl group but lacks the other functional groups.
Uniqueness
The uniqueness of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H29N3O7 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H29N3O7/c1-34-19-8-5-7-17(13-19)24(31)22-23(18-14-20(35-2)26(37-4)21(15-18)36-3)30(27(33)25(22)32)11-6-10-29-12-9-28-16-29/h5,7-9,12-16,23,31H,6,10-11H2,1-4H3/b24-22+ |
InChI Key |
NFKQLQCHNPAZHZ-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C(=C4)OC)OC)OC)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
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